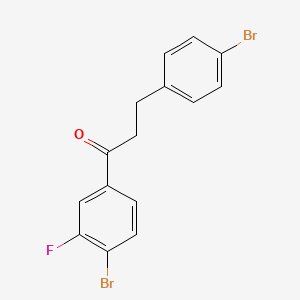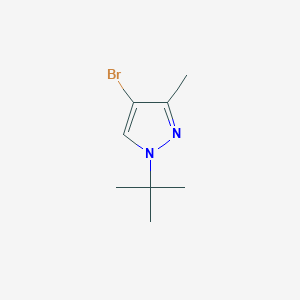
4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole
Descripción general
Descripción
4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole is a chemical compound with the molecular formula C8H13BrN2 . It has a molecular weight of 217.11 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole consists of a pyrazole ring substituted with a bromine atom at the 4th position, a tert-butyl group at the 1st position, and a methyl group at the 3rd position .Physical And Chemical Properties Analysis
4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole has a density of 1.3±0.1 g/cm3, a boiling point of 245.9±20.0 °C at 760 mmHg, and a flash point of 102.5±21.8 °C . It has a molar refractivity of 51.2±0.5 cm3, a polar surface area of 18 Å2, and a molar volume of 162.7±7.0 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole derivatives have been synthesized and characterized to explore their structural, spectroscopic properties, and potential applications. For instance, a study demonstrated the synthesis of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, showcasing its nonlinear optical properties through experimental and theoretical (DFT) analyses. The research highlighted its potential in materials science due to its stable molecular structure and considerable electron donor groups, which are pivotal for nonlinear optical applications (Ö. Tamer et al., 2016).
Catalytic Applications
Pyrazole-containing compounds have been utilized as ligands to stabilize metal complexes in catalytic applications, notably in Suzuki–Miyaura cross-coupling reactions. These studies reveal how substituents on the pyrazole ring can fine-tune the electrophilic and steric properties of metal complexes, enhancing their catalytic efficiency. One such example is the use of bulky pyrazole-based ligands in the synthesis of bis(pyrazolyl)palladium(ii) complexes, which showed promising results in facilitating Suzuki–Miyaura cross-coupling reactions (Edward Ocansey et al., 2018).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of 4-bromo-1-(tert-butyl)-3-methyl-1H-pyrazole derivatives have been explored, demonstrating the compound's potential in pharmaceutical applications. For example, new derivatives were synthesized and evaluated for their antibacterial and antifungal activities, showing significant inhibitory effects against various pathogenic strains. This suggests the versatility of these compounds in developing new therapeutic agents with antimicrobial properties (R. Pundeer et al., 2013).
Materials Science and Photophysical Properties
Studies have also focused on the use of 4-bromo-1-(tert-butyl)-3-methyl-1H-pyrazole derivatives in materials science, particularly in the synthesis of luminescent materials and nanoparticles. The synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity further exemplifies the compound's utility in creating materials with specific biological functions, which could be useful in biomedical applications (A. Farag et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-1-tert-butyl-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2/c1-6-7(9)5-11(10-6)8(2,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLSAPNQDGCJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675302 | |
| Record name | 4-Bromo-1-tert-butyl-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole | |
CAS RN |
1187385-83-6 | |
| Record name | 4-Bromo-1-(1,1-dimethylethyl)-3-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-tert-butyl-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




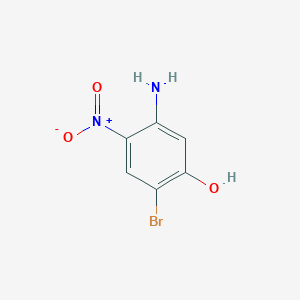
![2-Bromobenzo[d]thiazol-6-amine](/img/structure/B1522643.png)


methanone](/img/structure/B1522650.png)

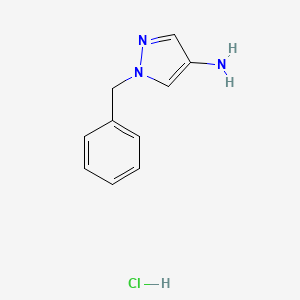
![5-Bromo-1-(phenylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522655.png)
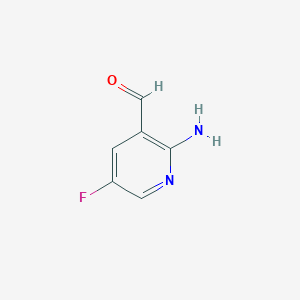
![5-Bromo-4'-methyl-[2,3']bipyridinyl](/img/structure/B1522658.png)


